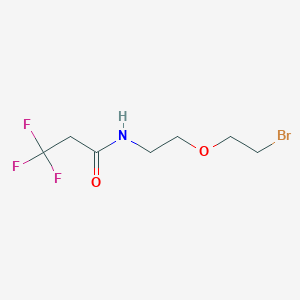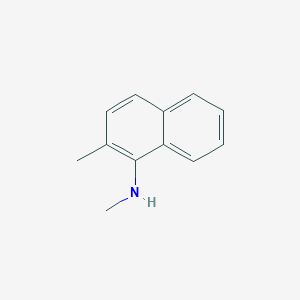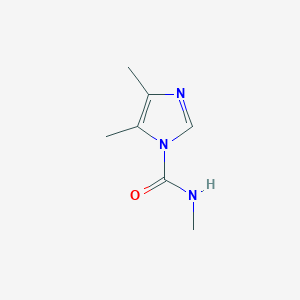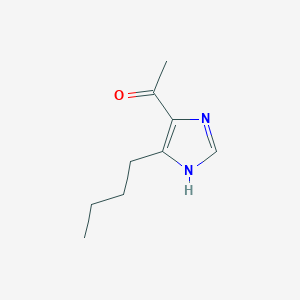
1-(4-Butyl-1H-imidazol-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Butyl-1H-imidazol-5-yl)ethanone is a chemical compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which allows for the formation of the imidazole ring under mild conditions . The butyl group can then be introduced through alkylation reactions.
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multi-step processes that ensure high yields and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to facilitate large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Butyl-1H-imidazol-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
1-(4-Butyl-1H-imidazol-5-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Medicine: Imidazole derivatives are known for their antimicrobial and antifungal properties, making this compound a potential candidate for drug development.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Butyl-1H-imidazol-5-yl)ethanone involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing their activity. This binding can inhibit or activate various biochemical pathways, depending on the context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Methyl-1H-imidazol-5-yl)ethanone
- 1-(4-Ethyl-1H-imidazol-5-yl)ethanone
- 1-(4-Propyl-1H-imidazol-5-yl)ethanone
Uniqueness
1-(4-Butyl-1H-imidazol-5-yl)ethanone is unique due to the presence of the butyl group, which can influence its lipophilicity and overall chemical behavior.
Propriétés
Formule moléculaire |
C9H14N2O |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
1-(5-butyl-1H-imidazol-4-yl)ethanone |
InChI |
InChI=1S/C9H14N2O/c1-3-4-5-8-9(7(2)12)11-6-10-8/h6H,3-5H2,1-2H3,(H,10,11) |
Clé InChI |
MZPGBHIUTXMNHG-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(N=CN1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



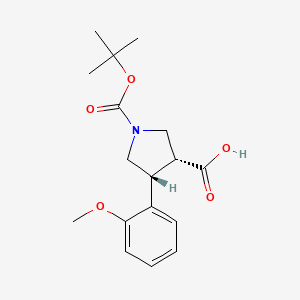
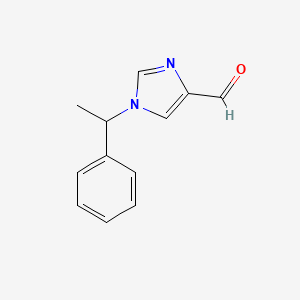
![(1R,6S,8R)-3-Azabicyclo[4.2.0]octane-8-carboxylic acid](/img/structure/B12830031.png)
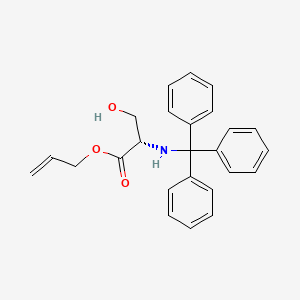
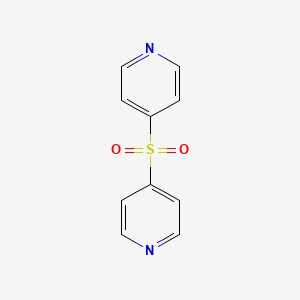
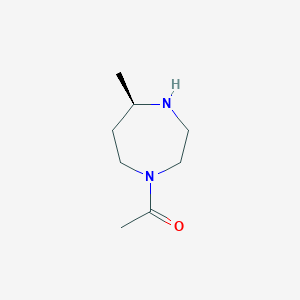

![1-(2-amino-5-methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12830058.png)
